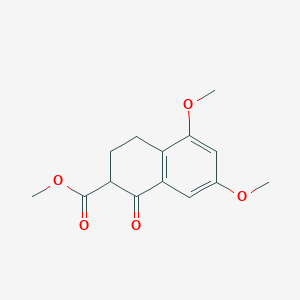

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C14H16O5 It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the reaction of appropriate naphthalene derivatives with methoxy and esterifying agents. One common method involves the use of 5,7-dimethoxy-1-tetralone as a starting material, which undergoes esterification with methanol in the presence of an acid catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and derivatives due to its reactive functional groups. The compound can undergo various reactions such as oxidation to form quinones or reduction to yield alcohol derivatives.

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug discovery. For instance:

- Anticancer Activity : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) cells. The mechanism involves modulation of cell survival pathways through interactions with specific molecular targets .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties enable the formulation of materials with specific characteristics suitable for various applications.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of synthesized compounds derived from this compound on MCF-7 cells. The results demonstrated significant reductions in cell viability at specific concentrations. The study utilized an MTT assay to quantify cell survival rates after treatment with various concentrations of the synthesized compounds .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted the use of continuous flow reactors to enhance yield and purity during large-scale production. This method significantly improved efficiency compared to traditional batch processes .

Mechanism of Action

The mechanism by which Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline

- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide

Uniqueness

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 120072-87-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

This compound has been investigated for its various biological activities:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Anti-inflammatory Effects : Research shows that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against various cancer cell lines in vitro.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis via caspase activation |

Notable Research Findings

- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.

- Anti-inflammatory Research : In a controlled experiment using animal models of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. The downregulation of TNF-alpha and IL-6 was particularly significant.

- Cancer Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells. The compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic proteins.

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |

InChI |

InChI=1S/C14H16O5/c1-17-8-6-11-9(12(7-8)18-2)4-5-10(13(11)15)14(16)19-3/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

BVCHMEZFKVBCRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC(C2=O)C(=O)OC)C(=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.